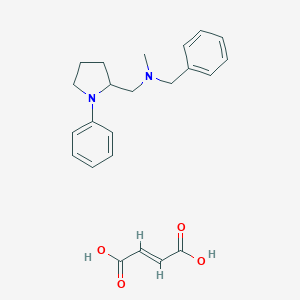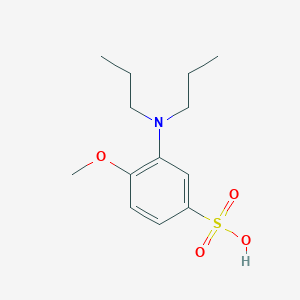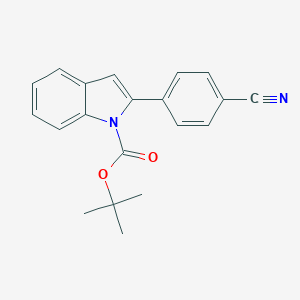
3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide
Descripción general
Descripción
3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide, also known as OCTA, is a small-molecule, bioactive compound that has been studied for its potential applications in scientific research and drug development. OCTA has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Intermolecular sp³ C–H Bond Functionalization
A novel one-pot, regioselective, remote functionalization of amides of octanoic acid, involving Csp³–H bond cleavage with CO and various nucleophiles, has been developed. This technique facilitates the synthesis of functionally challenging and promising derivatives of amides with remote functional groups of neo-structure and demonstrates the oxidative cyclization of octanamide into a six-membered cyclic amide with the C(Me)Et group adjacent to the heteroatom (Akhrem et al., 2013).
Aminolysis of Arylidene Derivatives
The aminolysis of 5-aryl-3-arylidene-3H-furan-2-ones by aromatic amines leads to the formation of substituted amides of 4-oxo acids. This synthesis route contributes to the development of 1,5-diaryl-substituted 3-arylidene-3H-pyrrol-2-ones, demonstrating the chemical versatility and potential of the furan derivatives (Egorova & Nesterova, 2004).
Recyclization of Furan-2,3-diones Acylhydrazones
The recyclization under the action of esters, amides, and nitriles of cyanoacetic acids forms corresponding esters, amides, and nitriles of 2-amino-1-R-4-oxo-5-(2-oxo-2-aryl/tert-butylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids (Kizimova et al., 2020).
Polymerization and Materials Science
Polymerization of Furan-2,5-Dicarboxylic Acid-Based Bis(2-oxazoline) with Sebacic Acid
The synthesis of renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s via polymerization presents a promising sustainable alternative to polyphthalamides and demonstrates potential in high-performance material applications. This study also explores the enhanced reaction rates due to intra-molecular hydrogen bonding in the furanic amide group (Wilsens et al., 2015).
Enzymatic Polymerization of Furanic-Aliphatic Polyamides
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides are highlighted as sustainable alternatives to polyphthalamides. The study showcases enzymatic polymerization techniques leading to high molecular weight polyamides, underscoring the potential of these materials in commercial and industrial applications (Jiang et al., 2015).
Propiedades
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCMGCFNLNFLSH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163802 | |
| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147795-39-9 | |
| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




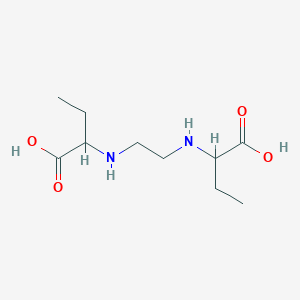
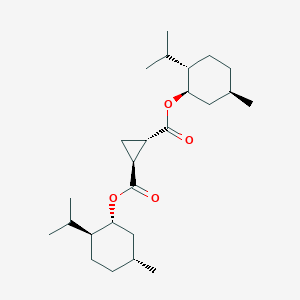
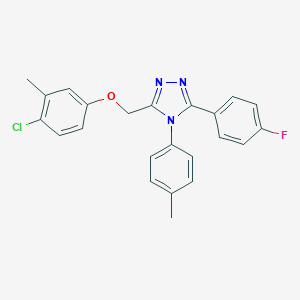
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
